6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound that features a boronic ester group and a chromanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the formation of the boronic ester group followed by the construction of the chromanone core. One common method involves the reaction of a suitable boronic acid with pinacol to form the boronic ester. This is followed by a series of cyclization and functionalization steps to construct the chromanone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification and isolation of the final product are crucial steps in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The chromanone core can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and suitable aryl halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The chromanone core also contributes to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar chemical reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester with applications in cross-coupling reactions.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its combination of a boronic ester group and a chromanone core. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H23BO4 |
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Molecular Weight |
278.15 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h7-8,10-11,13H,5-6,9H2,1-4H3 |
InChI Key |
OCOGHCZEYPFITO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC3C(C2)C(=O)C=CO3 |
Origin of Product |
United States |
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